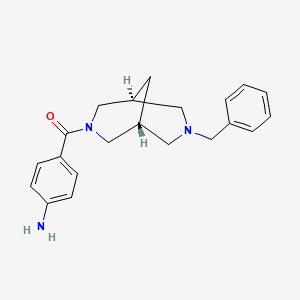
Ambasilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambasilide is a Class III antiarrhythmic agent.
Wissenschaftliche Forschungsanwendungen
Multichannel Blocking Properties of Ambasilide Ambasilide, recognized as a class III antiarrhythmic, exhibits multichannel blocking attributes, including β-adrenergic antagonism. It is known to prolong various cardiac intervals in a concentration-dependent manner and demonstrates use-dependence by prolonging these intervals less at slower heart rates. Ambasilide's ability to inhibit isoproterenol-induced tachycardia also suggests its β-adrenergic blocking properties, indicating its potential in treating arrhythmias by affecting multiple cardiac channels Kijtawornrat et al., 2007.
Potassium Channel Blocking and Antiarrhythmic Effects Ambasilide, as a new potassium channel-blocking agent, plays a significant role in prolonging refractoriness, a crucial attribute for antiarrhythmic effects. It has shown promising results in preventing ventricular arrhythmias induced by acute myocardial ischemia and sympathetic activation. Notably, Ambasilide has been observed to shift the strength-interval curve for ventricular refractoriness, indicating its potential in prolonging QTc and effectively managing ventricular arrhythmias without leading to proarrhythmia Stramba-Badiale et al., 1995.
Influence on Defibrillation Energy Requirement The study of Ambasilide's impact on defibrillation energy requirements (DERs) reveals that both specific and nonspecific IK blockade can significantly reduce DER. Ambasilide, alongside dofetilide, was tested for its influence on DER in an anesthetized canine model, and both drugs were found to reduce DER comparably. This suggests that the selectivity of IK blockade does not substantially affect the magnitude of DER reduction, highlighting Ambasilide's role in potentially enhancing the efficacy of defibrillation procedures Mehdirad et al., 1999.
Eigenschaften
CAS-Nummer |
83991-25-7 |
|---|---|
Produktname |
Ambasilide |
Molekularformel |
C21H25N3O |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(4-aminophenyl)-(7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2 |
InChI-Schlüssel |
DLNAKYFPFYUBDR-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



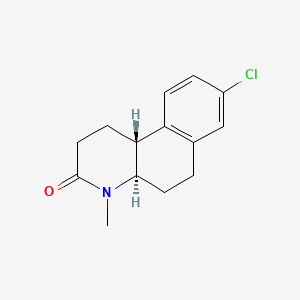
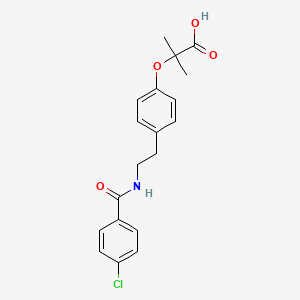
![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)
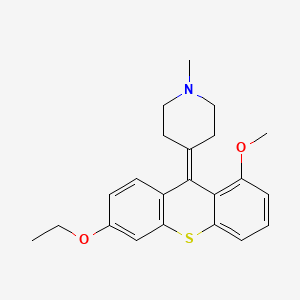
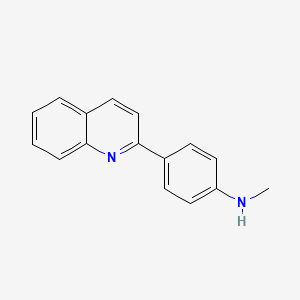
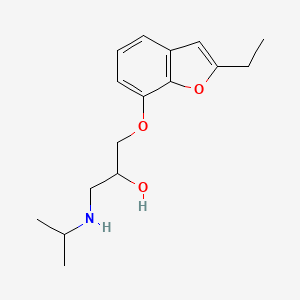
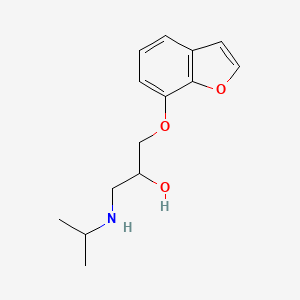
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)

![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)
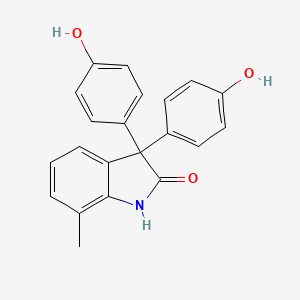
![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)
![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)